molecular formula C7H9NO3S B1446036 Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate CAS No. 1565348-24-4

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate

Cat. No. B1446036
CAS RN: 1565348-24-4
M. Wt: 187.22 g/mol
InChI Key: XCWXRRYJORBMHL-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate” is a chemical compound with the molecular formula C7H9NO3S . It is used for pharmaceutical testing .

Scientific Research Applications

Organic Synthesis and Catalysis

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate: can be used as a building block in organic synthesis. Its thiazole ring is a component in many biologically active compounds, and the hydroxymethyl group provides a functional handle for further chemical transformations. For example, it can undergo Wittig reactions to form various olefins, which are useful in synthesizing complex organic molecules .

Pharmaceutical Research

Thiazole derivatives are known for their diverse biological activities. They are found in many drugs with antimicrobial, antifungal, antiviral, and antitumor properties. The compound could be a precursor for the synthesis of new pharmaceuticals that exploit the thiazole moiety for therapeutic effects .

properties

IUPAC Name

methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-7(10)2-5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWXRRYJORBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate

CAS RN

1565348-24-4
Record name methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate
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Reactant of Route 6
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate

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